Octanoic acid,8,8'-dithiobis-
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Overview
Description
Octanoic acid,8,8’-dithiobis-: is a chemical compound with the molecular formula C16H30O4S2. It is a derivative of octanoic acid, where two octanoic acid molecules are linked by a disulfide bond. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One common method for synthesizing octanoic acid,8,8’-dithiobis- involves the oxidation of the corresponding alkenes.
Organometallic Compounds: Another method involves the use of organometallic compounds, where the oxidative cleavage of the molecule is achieved using suitable oxidizing agents.
Industrial Production Methods: Industrial production of octanoic acid,8,8’-dithiobis- often involves the extraction from plant and animal fats and oils. This method is more prominent due to the availability of raw materials and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid,8,8’-dithiobis- can undergo oxidation reactions, where the disulfide bond is cleaved to form sulfonic acids.
Reduction: Reduction reactions can convert the disulfide bond back to thiols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Properties: The compound has shown potential in inhibiting the growth of certain bacteria and fungi, making it useful in developing antimicrobial agents.
Medicine:
Drug Development: Research is ongoing to explore the potential of octanoic acid,8,8’-dithiobis- in drug development, particularly in targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of octanoic acid,8,8’-dithiobis- involves the cleavage and formation of disulfide bonds. This process can affect various molecular targets and pathways, including:
Comparison with Similar Compounds
Octanoic Acid: A simpler form without the disulfide bond, used in various industrial applications.
Dodecanoic Acid: Another fatty acid with a longer carbon chain, used in cosmetics and detergents.
Hexanoic Acid: A shorter-chain fatty acid with different properties and applications.
Uniqueness:
Properties
IUPAC Name |
8-(7-carboxyheptyldisulfanyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4S2/c17-15(18)11-7-3-1-5-9-13-21-22-14-10-6-2-4-8-12-16(19)20/h1-14H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTVUDJOOMHKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCSSCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626621 |
Source
|
Record name | 8,8'-Disulfanediyldioctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107016-79-5 |
Source
|
Record name | 8,8'-Disulfanediyldioctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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